BenchChemオンラインストアへようこそ!

Esomeprazole Magnesium

Acid Suppression GERD Intragastric pH

Procure esomeprazole magnesium—the optically pure (S)-enantiomer magnesium salt—as your proton pump inhibitor API for ANDA development, clinical comparator trials, and DDI studies. Unlike racemic omeprazole or other salts (Na, Sr), this compound delivers predictable, low-variability pharmacokinetics driven by specific stereochemistry. Monographed in USP and EP as the trihydrate, it provides a clear regulatory pathway with defined impurity limits and reference standards. Because of its superior intragastric pH >4 maintenance, it sets the highest efficacy bar for new acid-suppression interventions. Do not substitute: interchangeability with racemic PPIs or alternative esomeprazole salts compromises bioequivalence, formulation stability, and research reproducibility.

Molecular Formula C34H36MgN6O6S2
Molecular Weight 713.1 g/mol
Cat. No. B8788146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsomeprazole Magnesium
Molecular FormulaC34H36MgN6O6S2
Molecular Weight713.1 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]
InChIInChI=1S/2C17H18N3O3S.Mg/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3;/q2*-1;+2/t2*24-;/m00./s1
InChIKeyKWORUUGOSLYAGD-YPPDDXJESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Esomeprazole Magnesium for Research and Formulation: Core Compound Attributes and Procurement Relevance


Esomeprazole Magnesium, the magnesium salt of the (S)-enantiomer of omeprazole, is a proton pump inhibitor (PPI) utilized extensively in research and pharmaceutical manufacturing [1]. As an optically pure active pharmaceutical ingredient, it is distinguished from the racemic mixture by its specific stereochemistry, which confers predictable pharmacokinetic properties [2]. The compound is officially monographed in major pharmacopoeias, including the USP and EP, as the trihydrate form, establishing it as a primary reference standard for analytical method development, quality control, and bioequivalence studies [3]. Its role as the active ingredient in the branded product Nexium® and numerous generic delayed-release formulations underscores its importance for procurement in both generic drug development and clinical research settings.

Why Esomeprazole Magnesium Cannot Be Interchanged with Other Proton Pump Inhibitors or Salt Forms


Despite belonging to the same PPI class, esomeprazole magnesium is not interchangeable with racemic omeprazole, other PPIs like lansoprazole or pantoprazole, or even other esomeprazole salts such as sodium or strontium. Substitution fails due to quantifiable differences in pharmacokinetic profiles, acid suppression efficacy, and physicochemical properties that directly impact formulation and therapeutic outcomes [1]. As a single enantiomer, esomeprazole exhibits less inter-individual variability in metabolism and a different systemic exposure profile compared to racemic omeprazole [2]. Furthermore, the specific magnesium salt form was selected and patented for its unique crystalline stability and processability, which are not guaranteed with other salt forms [3]. These distinctions necessitate specific sourcing and analytical methods, making blind substitution a risk to both research reproducibility and product development.

Quantitative Differentiation of Esomeprazole Magnesium: A Procurement Evidence Guide


Superior 24-Hour Intragastric Acid Control vs. Standard-Dose PPIs in GERD Patients

In a series of four randomized, crossover studies in patients with GERD symptoms, esomeprazole magnesium 40 mg once daily maintained intragastric pH > 4 for a significantly longer percentage of the 24-hour period compared to standard doses of lansoprazole (30 mg), omeprazole (20 mg), pantoprazole (40 mg), and rabeprazole (20 mg) [1]. This was observed on both Day 1 and Day 5 of dosing, demonstrating both a faster onset and greater sustained effect.

Acid Suppression GERD Intragastric pH Head-to-Head Clinical Trial

Favorable Safety Profile: Reduced Risk of Electrolyte Disturbances Compared to Omeprazole

A large pharmacovigilance analysis of adverse event reports indicates that esomeprazole is associated with a substantially lower risk of clinically significant electrolyte disturbances compared to omeprazole. This is particularly relevant for long-term use in research or clinical settings.

Pharmacovigilance Adverse Events Hypomagnesemia Safety

Significantly Increased Systemic Bioavailability with Repeated Dosing

Esomeprazole magnesium exhibits time-dependent pharmacokinetics due to autoinhibition of CYP2C19. This results in a substantial and predictable increase in systemic exposure with repeated daily dosing, a property that differs from other PPIs [1]. This phenomenon is well-documented in the FDA-approved prescribing information.

Pharmacokinetics Bioavailability AUC Drug Metabolism

Defined Stability Profile of Magnesium Salt Form for Formulation Development

The magnesium salt form of esomeprazole was specifically developed to improve upon the stability and physical properties of the free base and other salts. The USP specifies the esomeprazole magnesium trihydrate form, which has a well-characterized stability profile that is pH-dependent [1]. Its half-life is a critical parameter for formulating stable drug products.

Salt Form Selection Solid-State Chemistry Stability Formulation

Distinct Magnesium Salt Form for Oral Dosage vs. Sodium Salt for IV Administration

In pharmaceutical development, the choice of salt is non-trivial. Esomeprazole magnesium is the established form for oral solid dosage forms due to its stability and processability, while esomeprazole sodium is used intravenously [1]. The magnesium content of the active substance is a critical quality attribute, with a defined acceptance criterion in the USP monograph.

Salt Selection Formulation Science Oral Drug Delivery Pharmacopoeial Standards

Well-Defined Impurity Profile and Analytical Methods in Major Pharmacopoeias

The esomeprazole magnesium delayed-release capsule is the subject of a detailed USP monograph, which includes specific tests for organic impurities using validated HPLC methods [1]. The availability of official USP reference standards facilitates method development and validation for generic product development and quality control.

Analytical Chemistry Quality Control USP Monograph Impurity Profiling

Optimal Use Cases for Esomeprazole Magnesium in Research and Development


Comparator Arm in Clinical Trials for Novel GERD Therapies

Given its established superiority in maintaining intragastric pH > 4 over other standard-dose PPIs [1], esomeprazole magnesium 40 mg is the ideal active comparator for clinical trials of new chemical entities or devices targeting acid suppression. Using this agent sets a high, well-documented efficacy bar, providing a robust and conservative test for any new intervention.

Reference Listed Drug (RLD) for Generic Oral Formulation Development

As the active ingredient in the RLD Nexium® and numerous ANDA-approved generics, esomeprazole magnesium is the standard API for developing new generic delayed-release oral formulations. The availability of a comprehensive USP monograph with defined impurity limits and reference standards [2] provides a clear regulatory pathway and reduces analytical development complexity.

Investigating CYP2C19-Mediated Drug-Drug Interactions (DDIs)

Esomeprazole's time-dependent pharmacokinetics, driven by CYP2C19 autoinhibition [3], make it a valuable probe substrate in DDI studies. Its predictable increase in systemic exposure with repeated dosing allows researchers to model the impact of CYP2C19 genetic polymorphisms or co-administered inhibitors on drug metabolism with a well-characterized, clinically relevant compound.

Formulation Studies on Enteric-Coated or Delayed-Release Solid Dosage Forms

The known acid-lability of esomeprazole magnesium, with its defined half-life at different pH levels [4], makes it a model drug for studying enteric coating technologies and delayed-release formulations. Its stability challenges necessitate sophisticated formulation strategies, providing a rigorous test for novel excipients and drug delivery systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Esomeprazole Magnesium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.